molecular formula C9H8ClIO2 B3026556 Ethyl 5-chloro-2-iodobenzoate CAS No. 1012882-90-4

Ethyl 5-chloro-2-iodobenzoate

Cat. No. B3026556
CAS RN: 1012882-90-4
M. Wt: 310.51
InChI Key: OWPXIJQRVCSSDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of halogenated benzoates can be determined using techniques such as X-ray crystallography. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . This suggests that similar analytical techniques could be used to elucidate the molecular structure of ethyl 5-chloro-2-iodobenzoate.

Chemical Reactions Analysis

Halogenated benzoates can undergo various chemical reactions. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, for example, generates a carbene that can react with different nucleophiles . Although not directly related to ethyl 5-chloro-2-iodobenzoate, this indicates that halogenated benzoates may participate in reactions involving carbenes or other reactive intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoates can be inferred from related compounds. For instance, the solubility, melting point, and reactivity of the compound can be affected by the presence of halogen substituents. The papers provided do not directly discuss the properties of ethyl 5-chloro-2-iodobenzoate, but studies on similar compounds, such as those involving chlorination and bromination reactions , can provide a basis for predicting its behavior.

Scientific Research Applications

Catalyst in Organic Synthesis

Ethyl 5-chloro-2-iodobenzoate is instrumental in the field of organic synthesis. For instance, it facilitates the preparation of oxazole derivatives in a one-pot process. Such derivatives are efficiently obtained from alkyl aryl ketones with iodoarene (including ethyl 5-chloro-2-iodobenzoate), m-chloroperbenzoic acid, and trifluoromethanesulfonic acid (Kawano & Togo, 2008). This highlights its role as a catalyst in synthesizing various organic compounds.

Synthesis of Binuclear Neutral Complexes

Another application is observed in the formation of binuclear neutral complexes. Ethyl 5-chloro-2-iodobenzoate reacts with other compounds to form complex structures, as demonstrated in the synthesis of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine. This synthesis and the subsequent analysis of the structures via X-ray crystallography emphasize its utility in creating complex chemical structures (Bondarenko & Adonin, 2021).

Intermediate in Synthesis of Biologically Active Compounds

Ethyl 5-chloro-2-iodobenzoate also serves as an important intermediate in the synthesis of biologically active compounds. An example is its use in producing chloro-2-oxo-butyric acid ethyl ester, a key intermediate for compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).

Preparation of Hydrazone Derivatives

Additionally, it's used in preparing hydrazone derivatives. Ethyl 3-iodobenzoate, a related compound, undergoes reaction sequences leading to the formation of various hydrazone derivatives, highlighting the potential of ethyl 5-chloro-2-iodobenzoate in similar processes (Jun, 2011).

Environmentally Friendly Oxidation Systems

It plays a role in developing environmentally friendly oxidation systems. For instance, a TEMPO-catalyzed alcohol oxidation system uses recyclable hypervalent iodine(III) reagents, demonstrating the potential of ethyl 5-chloro-2-iodobenzoate in similar green chemistry applications (Li & Zhang, 2009).

Synthesis of Pharmaceutical Intermediates

Furthermore, ethyl 5-chloro-2-iodobenzoate is used in synthesizing pharmaceutical intermediates. The creation of floxacin intermediates through continuous-flow processes, which involves rapid and efficient activation of carboxylic acids, highlights its significance in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H302, H315, H319, H335 indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 5-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPXIJQRVCSSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679836
Record name Ethyl 5-chloro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012882-90-4
Record name Ethyl 5-chloro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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